(1-(p-Tolyl)pyrrolidin-3-yl)methanamine
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Overview
Description
(1-(p-Tolyl)pyrrolidin-3-yl)methanamine: is an organic compound with the molecular formula C12H18N2 It is a heterocyclic amine that features a pyrrolidine ring substituted with a p-tolyl group and a methanamine group
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds have been shown to inhibit certain enzymes or modulate receptor activity, leading to downstream effects .
Biochemical Pathways
For example, indole derivatives can affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The compound’s molecular weight (19028 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Based on the activities of similar compounds, it could potentially have a range of effects, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, the compound is recommended to be stored at a temperature of 4°C , suggesting that higher temperatures might affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(p-Tolyl)pyrrolidin-3-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst like aluminum chloride.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of the necessary precursors, such as 1,4-diaminobutane and p-tolyl chloride.
Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and catalyst efficiency.
Purification and Quality Control: Purification of the final product through techniques such as recrystallization, distillation, and chromatography, followed by rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(1-(p-Tolyl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines and other reduced forms.
Substitution: Substituted derivatives with different functional groups replacing the methanamine group.
Scientific Research Applications
(1-(p-Tolyl)pyrrolidin-3-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(1-(4-Methylphenyl)pyrrolidin-3-yl)methanamine: A closely related compound with similar structural features.
(1-(Phenyl)pyrrolidin-3-yl)methanamine: Another similar compound with a phenyl group instead of a p-tolyl group.
(1-(p-Tolyl)pyrrolidin-3-yl)ethanamine: A compound with an ethanamine group instead of a methanamine group.
Uniqueness
(1-(p-Tolyl)pyrrolidin-3-yl)methanamine is unique due to its specific combination of a p-tolyl group and a methanamine group attached to a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[1-(4-methylphenyl)pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-2-4-12(5-3-10)14-7-6-11(8-13)9-14/h2-5,11H,6-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNANGROEDVCAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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